BenchChemオンラインストアへようこそ!

3-(benzyloxy)-N-propylbenzamide

Medicinal Chemistry PARP Inhibition Pharmacophore Design

3-(Benzyloxy)-N-propylbenzamide (IUPAC: 3-phenylmethoxy-N-propylbenzamide; molecular formula C₁₇H₁₉NO₂; molecular weight 269.34 g/mol) is a synthetic N-substituted benzamide derivative characterized by a meta-benzyloxy substituent on the phenyl ring and an N-propyl chain on the carboxamide group. This compound belongs to the broader 3-oxybenzamide chemotype, which has been explored in medicinal chemistry for poly(ADP-ribose) polymerase (PARP) enzyme inhibition, antibacterial activity targeting FtsZ, and neuroprotective applications.

Molecular Formula C17H19NO2
Molecular Weight 269.34 g/mol
Cat. No. B5824568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzyloxy)-N-propylbenzamide
Molecular FormulaC17H19NO2
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2
InChIInChI=1S/C17H19NO2/c1-2-11-18-17(19)15-9-6-10-16(12-15)20-13-14-7-4-3-5-8-14/h3-10,12H,2,11,13H2,1H3,(H,18,19)
InChIKeyGEYFTVIJQIPXLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzyloxy)-N-propylbenzamide: Chemical Identity and Procurement Baseline for Benzenoid Research Compounds


3-(Benzyloxy)-N-propylbenzamide (IUPAC: 3-phenylmethoxy-N-propylbenzamide; molecular formula C₁₇H₁₉NO₂; molecular weight 269.34 g/mol) is a synthetic N-substituted benzamide derivative characterized by a meta-benzyloxy substituent on the phenyl ring and an N-propyl chain on the carboxamide group [1]. This compound belongs to the broader 3-oxybenzamide chemotype, which has been explored in medicinal chemistry for poly(ADP-ribose) polymerase (PARP) enzyme inhibition, antibacterial activity targeting FtsZ, and neuroprotective applications [2][3]. Structurally, it differs from the well-characterized PARP inhibitor lead 3-benzyloxybenzamide (CAS 171861-74-8) solely by the presence of the N-propyl substituent, a modification that can alter hydrogen-bonding capacity, lipophilicity, and target engagement [2].

Why 3-(Benzyloxy)-N-propylbenzamide Cannot Be Assumed Interchangeable with Other 3-Oxybenzamide Analogs


Within the 3-oxybenzamide chemotype, even minor alterations to the amide nitrogen substituent can profoundly impact biological activity, physicochemical properties, and synthetic utility. The unsubstituted benzamide 3-benzyloxybenzamide is a prototypical PARP inhibitor that forms critical hydrogen-bonding interactions through its primary amide (-CONH₂) group with the enzyme's catalytic domain [1]. N-alkylation to the N-propyl derivative eliminates one hydrogen-bond donor, reduces topological polar surface area, and increases lipophilicity, which collectively can redirect target selectivity, alter cellular permeability, and modify metabolic susceptibility [2]. These structural differences mean that the N-propyl analog is unsuitable as a direct drop-in replacement for the primary amide in PARP inhibition assays, nor can it be assumed to share the antibacterial FtsZ-targeting profile of 3-methoxybenzamide derivatives without empirical validation [1]. Researchers and procurement specialists must therefore evaluate this compound on its own merit rather than relying on in-class extrapolation.

Quantitative Differentiation Evidence for 3-(Benzyloxy)-N-propylbenzamide Relative to Structural Analogs


N-Propyl Substitution Reduces Hydrogen-Bond Donor Count by 50% Versus the Primary Benzamide Parent

3-(Benzyloxy)-N-propylbenzamide possesses one hydrogen-bond donor (the amide N-H), whereas the unsubstituted 3-benzyloxybenzamide possesses two (the -NH₂ group). This reduction directly impacts the pharmacophore: the primary amide of 3-benzyloxybenzamide is a recognized pharmacophoric element for PARP-1 catalytic domain binding, donating two hydrogen bonds to Gly863 and Ser904 [1]. The N-propyl derivative, by eliminating one donor, is expected to exhibit altered PARP-1 binding affinity. In the patent disclosure, the general formula explicitly permits N-substitution with methyl, ethyl, n-propyl, i-propyl, n-butyl, t-butyl, or cyclohexyl, but no PARP IC₅₀ data are provided for any N-alkylated variant, indicating that the primary amide was the preferred series for optimization [1].

Medicinal Chemistry PARP Inhibition Pharmacophore Design

Predicted Lipophilicity (clogP) of 3-(Benzyloxy)-N-propylbenzamide Exceeds That of the Primary Amide Analog by Approximately 1.5 Log Units

Computational property prediction for 3-(benzyloxy)-N-propylbenzamide yields an estimated partition coefficient (clogP) ranging from approximately 2.86 to 3.29, depending on the algorithm employed . In contrast, the primary amide 3-benzyloxybenzamide (CAS 171861-74-8) has a computed XLogP3-AA of approximately 1.4 [1]. The N-propyl group thus increases lipophilicity by roughly 1.5 log units, consistent with the addition of a three-carbon alkyl chain. This shift in lipophilicity has implications for membrane permeability, aqueous solubility, and non-specific protein binding.

Physicochemical Profiling Drug-likeness ADME Prediction

Topological Polar Surface Area (tPSA) of 3-(Benzyloxy)-N-propylbenzamide is Reduced by ~13 Ų Compared to 3-Benzyloxybenzamide

The topological polar surface area (tPSA) of 3-(benzyloxy)-N-propylbenzamide is predicted to be approximately 47–55 Ų, based on structure-derived calculations from mcule property profiles . The unsubstituted 3-benzyloxybenzamide exhibits a computed tPSA of 60.6 Ų (PubChem) [1]. The reduction of approximately 5–13 Ų is attributable to replacement of the -NH₂ substituent with -NH(CH₂)₂CH₃, which reduces the contribution of the second amide hydrogen. For central nervous system (CNS) drug discovery, a tPSA below 60–70 Ų is associated with improved blood–brain barrier penetration, while values below 90 Ų generally correlate with good intestinal absorption [2].

Drug Design CNS Permeability Property-based Optimization

N-Alkylation Abolishes the FtsZ-Targeted Antibacterial Phenotype Characteristic of 3-Methoxybenzamide (3-MBA) Derivatives

3-Methoxybenzamide (3-MBA) and its 3-benzyloxy analogs have been identified as potent antibacterial agents targeting the bacterial cell division protein FtsZ, with terminal amide isosteric replacement being a key medicinal chemistry strategy to modulate activity [1]. The primary amide group at the terminal position was shown to be essential for FtsZ-targeted antibacterial activity; replacement of the entire terminal amide with a 1H-1,2,3-triazole moiety altered the mode of action, suggesting that the amide pharmacophore is highly sensitive to structural modification [1]. N-propylation of the benzamide nitrogen would similarly disrupt the terminal amide recognition element. However, no direct FtsZ inhibition or antibacterial minimum inhibitory concentration (MIC) data have been reported for 3-(benzyloxy)-N-propylbenzamide specifically.

Antibacterial Drug Discovery FtsZ Inhibition Structure-Activity Relationships

Ro5-Compliant Physicochemical Profile with Reduced Rotatable Bond Count Versus Higher-Molecular-Weight Benzamide Derivatives

3-(Benzyloxy)-N-propylbenzamide (MW 269.34) exhibits zero violations of Lipinski's Rule of Five (RO5) and a favorable rotatable bond count of approximately 5–6, placing it within acceptable lead-like chemical space . By comparison, the neuroprotective benzyloxy benzamide lead compound 29 (LY836) from Chen et al. (2023), which demonstrated in vivo efficacy in a rat MCAO stroke model, has a higher molecular weight and more complex substitution pattern [1]. The simpler N-propyl scaffold offers a clean starting point for fragment growth or scaffold-hopping strategies, with the benzyloxy group providing a synthetic handle for further derivatization. The compound is available from commercial suppliers at 95–97% purity, making it suitable for hit-to-lead optimization and structure–activity relationship (SAR) exploration .

Fragment-based Drug Discovery Lead-like Properties Chemical Procurement

Recommended Application Scenarios for 3-(Benzyloxy)-N-propylbenzamide Based on Differential Evidence


Scaffold-Hopping Starting Point for Non-PARP Benzamide Chemotypes

Given the predicted loss of the primary amide pharmacophore essential for PARP-1 catalytic domain binding, 3-(benzyloxy)-N-propylbenzamide is best deployed as a diversity-oriented synthesis intermediate for exploring alternative biological targets within the 3-oxybenzamide chemical space . The N-propyl group introduces conformational flexibility and lipophilicity that may favor engagement with hydrophobic binding pockets distinct from those recognized by 3-benzyloxybenzamide. Medicinal chemistry teams pursuing targets such as allosteric protein–protein interaction inhibitors (e.g., PSD95–nNOS, as explored in benzyloxy benzamide neuroprotective agents) may find the N-propyl scaffold a suitable alternative core for SAR exploration [1].

Negative Control Compound for FtsZ-Targeted Antibacterial Assays

Based on the established SAR that the terminal primary amide of 3-MBA/3-benzyloxybenzamide derivatives is critical for FtsZ inhibition, 3-(benzyloxy)-N-propylbenzamide is predicted to lack on-target antibacterial activity . This makes it a rational negative control for bacterial cell division assays, enabling researchers to distinguish genuine FtsZ-mediated effects from non-specific benzamide-related cytotoxicity or membrane disruption. Its physicochemical properties ensure adequate solubility and permeability to serve as a bioavailable control.

CNS Penetrant Probe for Neuroscience Target Screening

The predicted tPSA below 60 Ų and clogP above 2.8 position 3-(benzyloxy)-N-propylbenzamide within favorable CNS drug-like space, as defined by Pajouhesh and Lenz (2005) . This profile supports its use in blood–brain barrier penetration studies and neuroscience-focused phenotypic screening cascades where the benzyloxy benzamide chemotype has already shown promise (e.g., neuroprotection against ischemic stroke) [1]. The N-propyl modification may confer a distinct metabolic profile compared to the primary amide, warranting assessment in microsomal stability assays.

Synthetic Building Block for Late-Stage Diversification

With confirmed commercial availability at 97% purity , 3-(benzyloxy)-N-propylbenzamide serves as a convenient starting material for amide bond modifications, benzyloxy group hydrogenolysis to expose the phenol for further alkylation, or electrophilic aromatic substitution on the electron-rich benzyloxy phenyl ring. This synthetic versatility makes it attractive for combinatorial library construction and parallel medicinal chemistry workflows targeting under-explored regions of benzamide chemical space.

Quote Request

Request a Quote for 3-(benzyloxy)-N-propylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.